molecular formula C9H18O5S B12058269 beta-D-Galactopyranoside, 1-methylethyl 1-thio-

beta-D-Galactopyranoside, 1-methylethyl 1-thio-

Cat. No.: B12058269
M. Wt: 238.30 g/mol
InChI Key: BPHPUYQFMNQIOC-UHFFFAOYSA-N
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Description

Isopropyl-a-D-thiomannopyranoside is a synthetic compound widely employed in the biomedical industry. It is known for its significant utility as a molecular probe for the inhibition of specific enzymes and subsequent investigation of their functionalities. The molecular formula of Isopropyl-a-D-thiomannopyranoside is C9H18O5S, and it has a molecular weight of 238.30 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Isopropyl-a-D-thiomannopyranoside involves several steps. One common method includes the use of acetic anhydride, D-galactose, potassium acetate, and isopropyl mercaptan. The reaction is carried out at a temperature range of 75 to 85°C for 24 to 48 hours . After the reaction, the mixture is distilled, and methylene dichloride and water are added. The mixture is then stirred, cooled, and adjusted to a pH of around 7. The final product is obtained through crystallization, filtration, and drying .

Industrial Production Methods: Industrial production of Isopropyl-a-D-thiomannopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropyl-a-D-thiomannopyranoside undergoes various chemical reactions, including substitution reactions. It is known to react with different reagents under specific conditions to form various products .

Common Reagents and Conditions: Common reagents used in the reactions of Isopropyl-a-D-thiomannopyranoside include acetic anhydride, potassium acetate, and isopropyl mercaptan . The reactions are typically carried out at elevated temperatures and require careful control of pH and other reaction conditions .

Major Products Formed: The major products formed from the reactions of Isopropyl-a-D-thiomannopyranoside depend on the specific reagents and conditions used. the primary product is often a crystalline solid that can be further purified and used in various applications .

Scientific Research Applications

Isopropyl-a-D-thiomannopyranoside has a wide range of applications in scientific research. It is used as a molecular probe to inhibit specific enzymes and study their functionalities. In the field of chemistry, it is employed in the synthesis of various compounds and as a reagent in different reactions. In biology and medicine, it is used to investigate enzyme activities and as a tool in molecular biology experiments. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Isopropyl-a-D-thiomannopyranoside involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This inhibition allows researchers to study the enzyme’s function and the pathways involved in its activity . The molecular targets of Isopropyl-a-D-thiomannopyranoside include various enzymes involved in metabolic processes .

Comparison with Similar Compounds

Isopropyl-a-D-thiomannopyranoside is similar to other thioglycosides, such as Isopropyl beta-D-thiogalactopyranoside . it is unique in its specific applications and the enzymes it targets. Other similar compounds include Isopropyl beta-thiogalactoside and Propan-2-yl 1-thiohexopyranoside. These compounds share similar chemical structures but differ in their specific uses and the enzymes they inhibit.

Properties

IUPAC Name

2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHPUYQFMNQIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859354
Record name Propan-2-yl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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